molecular formula C12H6N4O6 B5546458 2-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-5-nitro-1H-isoindole-1,3(2H)-dione

2-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No. B5546458
M. Wt: 302.20 g/mol
InChI Key: AQEIWTPHXYGWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate reactions to form complex structures. For instance, the preparation of N-(pyrrol-1-yl)maleimide and derivatives highlighted the synthesis and structural elucidation of key intermediates, including a compound with a closely related isoindole dione framework (Diakiw, Raston, Stewart, & White, 1978). These syntheses typically involve cyclocondensation reactions, showcasing the chemical versatility and reactivity of the isoindole dione moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined through methods like X-ray diffraction, offering insights into their crystallographic dimensions and intermolecular interactions. For example, the analysis of tricyclic imides revealed structural and reactivity differences between homologous compounds, providing a foundation for understanding the molecular structure of our compound of interest (Mitchell, Stanley, Espinosa De Hoyos, & Holliday, 2013).

Scientific Research Applications

Photophysical Properties and pH-Sensing Applications

Pyrimidine-phthalimide derivatives, such as 2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione and 2-(4,6-bis(4-(dimethylamino)styryl)pyrimidin-2-yl)isoindoline-1,3-dione, exhibit solid-state fluorescence and solvatochromism due to their twisted geometries and variable molecular conformations. These derivatives, acting as donor-π-acceptor compounds, demonstrate the potential for tuning photophysical properties through molecular design. Moreover, their ability to undergo protonation causing dramatic color changes suggests applications as colorimetric pH sensors and logic gates (Han Yan et al., 2017).

Anticonvulsant Activities

Functionalized 5-(isoindole-1,3-dione)-pyrimidinones synthesized via cycloaddition reactions have been evaluated for anticonvulsant activities using in vivo methods. These compounds, especially 2-(4-dimethylamino-6-oxo-1,2-diphenyl-1,6-dihydro-pyrimidin-5-yl)-isoindole-1,3-dione, have shown promising anticonvulsant activities, suggesting their potential in therapeutic applications (Rashmi Sharma et al., 2016).

Molecular and Crystal Structure Studies

N-aminoimides and their tricyclic derivatives, including 2-amino-4,7-epoxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)dione, have been synthesized and characterized, revealing diverse molecular interactions and geometries. These studies contribute to the understanding of molecular and crystal structures, informing the design of materials with specific properties (M. Struga et al., 2007).

Antimicrobial Activity and DFT Studies

A pyrimidine-based ligand and its metal complexes have shown antimicrobial activity against various pathogens. The study of these compounds' electronic, structural, and spectroscopic properties through density functional theory and molecular docking studies indicates their potential as antimicrobial agents (Festus Chioma et al., 2018).

properties

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-5-yl)-5-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4O6/c17-9-8(4-13-12(20)14-9)15-10(18)6-2-1-5(16(21)22)3-7(6)11(15)19/h1-4H,(H2,13,14,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEIWTPHXYGWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-nitro-1H-isoindole-1,3(2H)-dione

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